molecular formula C8H12O3S B8817310 ethyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate CAS No. 58509-73-2

ethyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate

Cat. No. B8817310
CAS RN: 58509-73-2
M. Wt: 188.25 g/mol
InChI Key: VCOKLWJRNMSWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate is a useful research compound. Its molecular formula is C8H12O3S and its molecular weight is 188.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

58509-73-2

Product Name

ethyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate

Molecular Formula

C8H12O3S

Molecular Weight

188.25 g/mol

IUPAC Name

ethyl 3-oxothiane-2-carboxylate

InChI

InChI=1S/C8H12O3S/c1-2-11-8(10)7-6(9)4-3-5-12-7/h7H,2-5H2,1H3

InChI Key

VCOKLWJRNMSWPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)CCCS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5 g (219 mmol) of sodium in 13 mL of anhydrous EtOH and 88 mL of ether are added dropwise, at 0° C. and under argon, 20.5 g (87.5 mmol) of ethyl 4-[(2-ethoxy-2-oxoethyl)sulfanyl]butanoate. After stirring for 18 hours at room temperature, the reaction mixture is poured into a mixture of AcOH (12 mL)/ice (70 g). The medium is then concentrated under reduced pressure, and the residue obtained is taken up in 100 mL of ether, washed with brine (2×50 mL), dried over Na2SO4, filtered and concentrated under reduced pressure. The residue obtained is purified by chromatography on silica gel, eluting with a cyclohexane/EtOAc gradient of from 0 to 10% EtOAc. 5.64 g of ethyl 3-oxotetrahydro-2H-thiopyrane-2-carboxylate are obtained in the form of a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
88 mL
Type
solvent
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
70 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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